Azido-PEG36-Boc
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Overview
Description
Azido-PEG36-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C₇₉H₁₅₇N₃O₃₈, and it has a molecular weight of 1757.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG36-Boc is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide functional groups. The synthesis typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent to introduce reactive groups.
Introduction of Azide Group: The activated PEG is then reacted with an azide-containing compound to introduce the azide functional group.
Protection with Boc Group: The final step involves protecting the azide-PEG with a tert-butoxycarbonyl (Boc) group to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG36-Boc undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkyne groups like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN
Major Products Formed
CuAAC: Forms triazole rings, which are stable and useful in various applications.
SPAAC: Forms similar triazole rings but without the need for a catalyst, making it suitable for biological applications
Scientific Research Applications
Azido-PEG36-Boc has a wide range of applications in scientific research, including:
Mechanism of Action
Azido-PEG36-Boc functions as a linker in PROTACs, which are bifunctional molecules consisting of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG36-acid: Another PEG-based PROTAC linker with similar properties but different functional groups.
Azido-PEG36-alcohol: Similar to Azido-PEG36-Boc but with an alcohol functional group instead of Boc.
Azido-PEG36-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group, making it reactive towards amines.
Uniqueness
This compound is unique due to its Boc protection group, which provides stability and prevents premature reactions during synthesis. This makes it particularly useful in complex synthetic routes where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H157N3O38/c1-79(2,3)120-78(83)4-6-84-8-10-86-12-14-88-16-18-90-20-22-92-24-26-94-28-30-96-32-34-98-36-38-100-40-42-102-44-46-104-48-50-106-52-54-108-56-58-110-60-62-112-64-66-114-68-70-116-72-74-118-76-77-119-75-73-117-71-69-115-67-65-113-63-61-111-59-57-109-55-53-107-51-49-105-47-45-103-43-41-101-39-37-99-35-33-97-31-29-95-27-25-93-23-21-91-19-17-89-15-13-87-11-9-85-7-5-81-82-80/h4-77H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEGAGCXKAEGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H157N3O38 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1757.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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